5-Octadecanol

Description

Properties

IUPAC Name |

octadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDOVTGHNKAZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026935 | |

| Record name | 1-Octadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White solid; [Hawley], Solid, COLOURLESS-TO-WHITE SLIGHTLY WAXY FLAKES OR LEAFLETS. | |

| Record name | 1-Octadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

210.5 °C at 15 mm Hg, 336 °C | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °C, 392 °F (200 °C) (Closed cup), 170 °C | |

| Record name | Stearyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in alcohol, ether, benzene, acetone, Soluble in chloroform; slightly soluble in acetone, benzene, In water, 1.1X10-3 mg/L at 25 °C, 1.1e-06 mg/mL at 25 °C, Solubility in water: none | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8124 at 59 °C/4 °C, Relative density (water = 1): 0.81 (liquid) | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000027 [mmHg], Vapor pressure = 0.1 mm Hg @ 125 °C, Vapor pressure, Pa at 150 °C: 133 | |

| Record name | Stearyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Leaflets from ethanol, Unctuous white flakes or granules | |

CAS No. |

112-92-5, 68911-61-5 | |

| Record name | Stearyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl alcohol [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C18-32 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068911615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stearyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR89I4H1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

59.5 °C, Heat of fusion at melting point = 7.4057X10+7 J/kmol (for the gamma phase, no selection of the alpha phase, crystal I can be made)., 59.8 °C | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 5-Octadecanol in Organic Solvents

Introduction: Understanding 5-Octadecanol

This compound is a long-chain fatty alcohol, a class of molecules vital in various industrial and research applications, including pharmaceuticals, cosmetics, and material science.[1][2][3] Structurally, it is an 18-carbon chain with a hydroxyl (-OH) group positioned at the fifth carbon atom.[1] This specific placement makes it a secondary alcohol, influencing its chemical reactivity and physical properties, including its solubility profile. At standard conditions, this compound is a white, waxy solid, a characteristic stemming from the strong intermolecular van der Waals forces between its long hydrocarbon chains.[1] Its melting point is approximately 57-60°C, meaning that temperature is a critical factor in its dissolution.[3][4]

A comprehensive understanding of its solubility in various organic solvents is paramount for researchers and formulation scientists. Whether designing a drug delivery system, formulating a cosmetic emulsion, or planning an organic synthesis, the ability to effectively dissolve this compound is a foundational requirement. This guide provides a deep dive into the theoretical principles governing its solubility, presents qualitative solubility data, and offers a robust experimental protocol for its determination.

Part 1: The Physicochemical Principles of Solubility

The solubility of any solute in a given solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions. In the case of this compound, its molecular structure is amphiphilic, possessing both a polar and a non-polar region.

-

The Hydrophobic Tail: The 18-carbon aliphatic chain is the dominant feature of the molecule. This long hydrocarbon tail is non-polar and hydrophobic ("water-fearing"). It interacts with other non-polar molecules primarily through weak van der Waals dispersion forces.[5][6][7]

-

The Hydrophilic Head: The single hydroxyl (-OH) group is polar and hydrophilic ("water-loving"). It is capable of forming strong hydrogen bonds with other polar molecules, such as water or short-chain alcohols.[5][6][8]

The governing principle of solubility is "like dissolves like."[1] Due to the overwhelming size of its non-polar hydrocarbon tail relative to its single polar hydroxyl group, the overall character of this compound is profoundly non-polar.[8][9]

-

In Polar Solvents (e.g., Water): this compound is practically insoluble in water.[1][3][10][11] To dissolve, it would need to disrupt the strong hydrogen-bonding network between water molecules, which is energetically unfavorable. The weak van der Waals interactions formed between the hydrocarbon tail and water do not release enough energy to compensate for breaking the strong hydrogen bonds in water.[6]

-

In Non-Polar Organic Solvents (e.g., Hexane, Benzene): this compound is readily soluble in non-polar solvents.[1] The van der Waals forces between the long alkyl chain of the alcohol and the non-polar solvent molecules are comparable to the forces between the solvent molecules themselves, allowing for favorable mixing.[1]

-

In Polar Organic Solvents (e.g., Ethanol, Acetone): Solubility in polar organic solvents is more nuanced. Solvents like ethanol have both a polar -OH group and a non-polar ethyl group. This dual nature allows them to interact favorably with both the hydrophilic head and the hydrophobic tail of this compound, making them effective solvents.[2][4]

Part 2: Solubility Profile of Long-Chain C18 Alcohols

Quantitative solubility data for this compound is not widely published. However, extensive qualitative data exists for its structural isomer, 1-Octadecanol (Stearyl Alcohol), which is expected to have a very similar solubility profile due to the identical molecular formula and the dominance of the 18-carbon chain. The following table summarizes this qualitative data.

| Solvent Class | Example Solvents | Solubility of C18 Alcohols | Primary Interaction Mechanism |

| Alkanes | Hexane, Heptane | Soluble[1] | Van der Waals Forces |

| Aromatics | Benzene, Toluene | Soluble[1][4] | Van der Waals / π-stacking |

| Ethers | Diethyl Ether | Soluble[1][2][4] | Dipole-Dipole & Van der Waals |

| Halogenated | Chloroform | Soluble[4][12] | Dipole-Dipole & Van der Waals |

| Ketones | Acetone | Soluble | Dipole-Dipole & Van der Waals |

| Alcohols | Ethanol | Soluble[2][4][12] | Hydrogen Bonding & Van der Waals |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble / Requires Heat | Dipole-Dipole |

| Highly Polar | Water | Insoluble[1][2][3][10][11][13][14] | Unfavorable (H-bond disruption) |

Note: Solubility is significantly influenced by temperature. As this compound is a solid at room temperature, heating is typically required to achieve dissolution, especially for creating concentrated solutions.[1]

Part 3: Experimental Protocol for Solubility Determination

This section outlines a robust, self-validating protocol for the quantitative determination of this compound solubility in an organic solvent using the isothermal shake-flask method, a widely accepted technique.

Objective: To determine the saturation solubility (mg/mL or mol/L) of this compound in a selected organic solvent at a constant temperature.

Materials & Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or an evaporator and balance for gravimetric analysis.

Methodology:

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to several glass vials. The excess is critical to ensure that a saturated solution is achieved and that equilibrium is maintained.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the pre-equilibrated solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for several hours to allow undissolved solids to settle. For finer suspensions, centrifuge the vials at a moderate speed to pellet the excess solid. This step is crucial to avoid contamination of the sample with undissolved solute.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed container or volumetric flask. Filtration ensures that no microscopic solid particles are transferred, which would falsely elevate the measured solubility.

-

Quantification:

-

Gravimetric Method: Transfer the filtered aliquot to a pre-weighed dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's melting point. Once the solvent is fully removed, weigh the dish again. The mass difference corresponds to the amount of dissolved this compound.

-

Chromatographic Method (e.g., GC-FID): Dilute the filtered aliquot with a known volume of solvent to bring the concentration within the calibrated range of the instrument. Analyze the sample using a pre-validated GC-FID method against a standard curve prepared with known concentrations of this compound.

-

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL, g/100mL, or mol/L). The experiment should be performed in triplicate to ensure reproducibility and statistical validity.

Conclusion

The solubility of this compound is fundamentally governed by its long, non-polar 18-carbon chain. This structural feature renders it highly soluble in non-polar and moderately polar organic solvents while being insoluble in highly polar solvents like water. This behavior is a classic exhibition of the "like dissolves like" principle, where favorable van der Waals interactions with lipophilic solvents drive the dissolution process. For laboratory professionals, achieving dissolution requires consideration of solvent choice and, given the solid nature of the compound, the application of heat. The provided experimental protocol offers a reliable framework for quantitatively determining its solubility, a critical parameter for successful formulation and synthesis endeavors.

References

- This compound - Solubility of Things. (n.d.).

- Physical Properties of Alcohols. (n.d.). In The Basics of General, Organic, and Biological Chemistry. Lumen Learning.

- [Chemical Knowledge]:Octadecanol properties, uses, upstream and downstream raw materials, storage methods, octadecanol msds. (n.d.).

- Roberts, D. W., & Fairbairn, A. (2012). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. PubMed.

- Experiment 1 Determination of Solubility Class. (n.d.).

- Clark, J. (n.d.). An introduction to alcohols. Chemguide.

- Physical Properties of Alcohols and Phenols. (2025). CK-12 Foundation.

- Bernales, A. (n.d.). Alcohol Solubility Test - Ethanol. Scribd.

- Letinski, D. J., et al. (2002). Slow-stir water solubility measurements of selected alcohols and diesters. ResearchGate.

- Octadecanol - Physico-chemical Properties. (n.d.). ChemBK.

- Why are long chain alcohol soluble in water? (2018). Reddit.

- Safety data sheet - 1-Octadecanol. (2023). CPAchem.

- Safety Data Sheet - 1-Octadecanol. (2015). Fisher Scientific.

- Solubility experimental methods.pptx. (n.d.). Slideshare.

- Understanding Octadecanol: Properties, Benefits, and Manufacturer Insights. (n.d.).

- CAS 112-92-5: Stearyl alcohol. (n.d.). CymitQuimica.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023).

- Saturated Octadecanol (Stearyl Alcohol). (n.d.). Ataman Kimya.

- N-Octadecanol. (n.d.). Ataman Kimya.

- Material Safety Data Sheet - 1-Octadecanol 95%. (2013).

- 1-Octadecanol SDS (Safety Data Sheet). (n.d.). Flinn Scientific.

- 1-OCTADECANOL Safety Data Sheets(SDS). (n.d.). lookchem.

- Alcohols, ethers, epoxides, sulfides. (2010). Khan Academy.

- Alcohols: solubility and solvent polarity. (2020). meriSTEM.

- Solvent Miscibility Table. (n.d.).

- Solvent Miscibility Table. (n.d.).

- 1-OCTADECANOL CAS N°: 112-92-5. (n.d.). OECD Existing Chemicals Database.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Octadecanol properties, uses, upstream and downstream raw materials, storage methods, octadecanol msds-Chemwin [en.888chem.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. 14.3 Physical Properties of Alcohols | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. reddit.com [reddit.com]

- 10. fr.cpachem.com [fr.cpachem.com]

- 11. fishersci.ca [fishersci.ca]

- 12. CAS 112-92-5: Stearyl alcohol | CymitQuimica [cymitquimica.com]

- 13. southwest.tn.edu [southwest.tn.edu]

- 14. 1-Octadecanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

The Elusive 5-Octadecanol: An In-Depth Guide to Its Natural Occurrence and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty alcohols are ubiquitous in nature, serving as essential components of waxes, pheromones, and lipids. They are characterized by a long aliphatic chain and a hydroxyl (-OH) group. Among these, the C18 fatty alcohol, octadecanol, is most commonly known in its primary, straight-chain form, 1-octadecanol (stearyl alcohol), which is widespread in plant and animal kingdoms.[1] This guide, however, delves into the far more elusive isomer: 5-octadecanol . As a secondary fatty alcohol, its hydroxyl group is positioned on the fifth carbon of the eighteen-carbon chain, a structural feature that significantly alters its chemical properties and, seemingly, its natural abundance.

This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural sources and occurrence of this compound. Acknowledging its apparent rarity, this document will critically evaluate the singular reported instance of its natural identification and provide a broader scientific context by examining the occurrence of related secondary fatty alcohols, their biosynthesis, and the analytical methodologies required for their definitive identification. Furthermore, for researchers interested in studying this specific isomer, a brief overview of its chemical synthesis is provided.

The Scarcity of this compound in Nature: A Singular Sighting

Contrary to the wealth of information available for 1-octadecanol, extensive searches of scientific literature reveal a significant lack of documented evidence for the natural occurrence of this compound. However, a solitary report from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a carotenoid extract from the microalga Haematococcus pluvialis lists "this compound (C:18:1)" as an identified compound.

It is crucial for the scientific community to approach this finding with a degree of critical evaluation. The designation "C:18:1" is typically used for an unsaturated fatty acid or alcohol with one double bond. This compound, being a saturated secondary alcohol, has the chemical formula C₁₈H₃₈O. This discrepancy may be a typographical error in the original publication. Without access to the raw analytical data, including the mass spectrum and retention time, independent verification of this identification remains challenging. This singular and ambiguous finding underscores the current uncertainty surrounding the natural presence of this compound.

In stark contrast, its primary isomer, 1-octadecanol (stearyl alcohol) , is a well-documented constituent of a vast array of natural sources. It is readily found in:

-

Plant Waxes: As a component of the epicuticular wax layer of many plants.[2][3]

-

Animal Fats and Waxes: Historically sourced from sperm whale oil and present in various animal tissues.[1]

-

Microorganisms: It has been isolated from the hyperthermophilic bacterium Pyrococcus furiosus.[3]

The widespread distribution of 1-octadecanol highlights the stark contrast with the apparent rarity of this compound, suggesting that the biosynthetic pathways favoring the formation of primary, straight-chain fatty alcohols are far more prevalent in nature.

A Broader Perspective: The Natural Occurrence of Secondary Fatty Alcohols

While this compound remains elusive, other secondary fatty alcohols are known to occur in nature, providing a chemical context for this class of compounds. Their presence is often associated with specialized biological functions, such as chemical signaling.

Secondary fatty alcohols have been identified as components of:

-

Insect Pheromones: Insects utilize a complex language of chemical signals, and secondary alcohols can play a role in this communication.

-

Plant Waxes: Although less common than primary alcohols, some plant species incorporate secondary alcohols into their cuticular waxes.

The biosynthesis of these secondary alcohols often involves different enzymatic pathways than those for primary alcohols, which may contribute to their more limited distribution.

Biosynthesis of Fatty Alcohols: Primary vs. Secondary Pathways

The prevalence of primary fatty alcohols like 1-octadecanol can be attributed to the well-established fatty acid reductase (FAR) pathway. This pathway typically involves the reduction of a fatty acyl-CoA or fatty acyl-ACP to a primary alcohol, often via a fatty aldehyde intermediate.[4]

Caption: Figure 1. General Biosynthetic Pathway of Primary Fatty Alcohols.

The formation of secondary alcohols is less straightforward and can occur through several potential pathways, including the hydration of a double bond in an unsaturated fatty acid followed by decarboxylation, or through the action of polyketide synthases (PKSs).[5] These pathways are generally less common for the production of simple long-chain secondary alcohols compared to the primary alcohol synthesis routes, which may explain the apparent scarcity of compounds like this compound in nature.

Chemical Synthesis of this compound: A Practical Approach for Researchers

For researchers wishing to study the biological activity or physical properties of this compound, chemical synthesis is the most reliable method of obtaining this compound. A common and effective method is the Grignard reaction .[6][7][8] This involves the reaction of a Grignard reagent with an aldehyde.

For the synthesis of this compound, one possible route involves the reaction of pentanal with the Grignard reagent derived from 1-bromotridecane.

Caption: Figure 2. Grignard Synthesis of this compound.

This synthetic route provides a reliable means to produce this compound for use as an analytical standard and for further research into its potential applications.

Methodologies for Extraction and Analysis

Should researchers wish to screen for the presence of this compound in natural sources, a combination of appropriate extraction and analytical techniques is essential.

Extraction of Lipids and Fatty Alcohols

Given that fatty alcohols are lipids, their extraction from natural matrices such as microalgae, plant material, or animal tissue typically involves the use of organic solvents. Common methods include:

-

Soxhlet Extraction: A classical method involving continuous extraction with a solvent.

-

Bligh-Dyer or Folch Extraction: Liquid-liquid extraction methods using chloroform and methanol, particularly for lipids from wet biomass.[9][10]

-

Supercritical Fluid Extraction (SFE): A "green" technique that uses supercritical CO₂ as a solvent, often with a co-solvent like ethanol.[11]

-

Liquefied Dimethyl Ether (DME) Extraction: An effective method for extracting lipids from wet microalgae like Haematococcus pluvialis.[9][10]

Table 1: Comparison of Lipid Extraction Methods

| Method | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Exhaustive extraction. | Time-consuming, large solvent volume, thermal degradation of sensitive compounds. |

| Bligh-Dyer/Folch | Liquid-liquid partitioning with chloroform/methanol/water. | Efficient for a wide range of lipids, can be done at room temperature. | Use of chlorinated solvents. |

| Supercritical Fluid Extraction (SFE) | Extraction with a fluid above its critical temperature and pressure. | "Green" solvent, tunable selectivity, mild temperatures. | High initial equipment cost. |

| Liquefied DME Extraction | Extraction with dimethyl ether in its liquid state under moderate pressure. | Effective for wet biomass, combines dehydration and extraction. | Requires a pressurized system. |

Analytical Identification and Quantification

The unambiguous identification of this compound in a complex natural extract requires sophisticated analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like fatty alcohols.[12][13] The compound would be identified based on its retention time on the GC column and its mass spectrum. The mass spectrum of this compound under electron ionization (EI) would be expected to show characteristic fragments resulting from cleavage alpha to the hydroxyl group.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information to confirm the identity of an isolated compound.[16][17][18] For this compound, the position of the hydroxyl group would be confirmed by the chemical shifts and splitting patterns of the protons and carbons in its vicinity.

Caption: Figure 3. Workflow for the Extraction and Identification of this compound.

Conclusion

The natural occurrence of this compound remains an open question in the field of natural product chemistry. While its primary isomer, 1-octadecanol, is a common and well-characterized fatty alcohol, this compound is conspicuously absent from the vast majority of metabolic profiles of plants, animals, and microorganisms. The single, ambiguous report of its presence in Haematococcus pluvialis requires further, rigorous analytical confirmation.

For researchers and drug development professionals, this apparent rarity suggests that if this compound possesses desirable biological activities, chemical synthesis will likely be the primary route for obtaining this compound for study. The methodologies for lipid extraction and analysis outlined in this guide provide a framework for future investigations into the potential natural sources of this compound and other secondary fatty alcohols. The definitive identification of this compound in a natural source would be a significant finding, potentially revealing a novel biosynthetic pathway and prompting further research into its ecological role and potential applications.

References

Click to expand

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Fatty Acids Derivatives From Eukaryotic Microalgae, Pathways and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. leah4sci.com [leah4sci.com]

- 8. youtube.com [youtube.com]

- 9. longdom.org [longdom.org]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

- 12. Anti-acne potential of Haematococcus pluvialis: GC–MS profiling and antibacterial activity of n–hexadecanoic acid and α–tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. GCMS Section 6.10 [people.whitman.edu]

- 16. rsc.org [rsc.org]

- 17. 1-Octadecanol(112-92-5) 1H NMR spectrum [chemicalbook.com]

- 18. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

An In-depth Technical Guide to 5-Octadecanol: Molecular Structure, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Octadecanol, a secondary fatty alcohol with significant potential in various scientific and industrial fields, including pharmaceutical development. This document delves into its molecular characteristics, physicochemical properties, synthesis methodologies, and current and prospective applications, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to this compound: A Secondary Fatty Alcohol of Interest

This compound is a long-chain fatty alcohol, a class of organic compounds characterized by a hydroxyl group (-OH) attached to a saturated carbon chain.[1][2] Specifically, it is a secondary alcohol, meaning the hydroxyl group is bonded to a carbon atom that is attached to two other carbon atoms. Its structure consists of an 18-carbon backbone with the hydroxyl group located at the fifth carbon position.[3] This specific placement of the functional group imparts unique physical and chemical properties that distinguish it from other octadecanol isomers and offer a range of application possibilities.

Fatty alcohols, in general, are integral components in various biological and industrial processes.[4] They are found in waxes, oils, and as intermediates in the biosynthesis of other molecules.[3] In industrial settings, they are utilized as emollients, emulsifiers, thickeners, and lubricants.[5][6] this compound, with its distinct structure, is an interesting target for research and development, particularly in areas requiring specific lipophilic and amphiphilic characteristics.

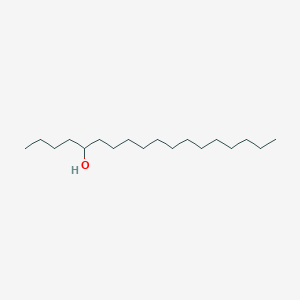

Molecular Structure and Chemical Formula

The fundamental identity of this compound is defined by its molecular structure and formula.

-

Molecular Formula: C₁₈H₃₈O[3]

-

IUPAC Name: Octadecan-5-ol[3]

-

CAS Number: 20487-53-0[3]

-

Molecular Weight: 270.49 g/mol [3]

The structure of this compound features a long, nonpolar hydrocarbon tail and a polar hydroxyl head, making it an amphiphilic molecule. This dual nature is the primary driver of its surface activity and solubility characteristics.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application.

| Property | Value | Source |

| Appearance | White, waxy solid | [3] |

| Melting Point | 57.00 °C (330.15 K) | [3] |

| Boiling Point | 361.00 °C (634.15 K) | [3] |

| Density | 0.8130 g/cm³ | [3] |

| Water Solubility | Insoluble | [3] |

| Organic Solvent Solubility | Soluble in non-polar organic solvents like hexane, benzene, and ether. | [3] |

The long hydrocarbon chain of this compound is responsible for its low water solubility and its solubility in organic solvents.[3] The hydroxyl group, while polar, is not sufficient to overcome the hydrophobicity of the 18-carbon chain.

Synthesis of this compound: A Practical Approach

The synthesis of a secondary alcohol like this compound can be effectively achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[7][8][9] This involves the reaction of a Grignard reagent with an aldehyde.

Retrosynthetic Analysis

A retrosynthetic approach to this compound suggests two primary disconnection strategies at the carbon bearing the hydroxyl group.

Caption: Retrosynthetic pathways for this compound.

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of pentanal with tridecylmagnesium bromide.

Materials:

-

Magnesium turnings

-

1-Bromotridecane

-

Pentanal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

Dissolve 1-bromotridecane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 1-bromotridecane solution to the magnesium turnings to initiate the reaction. The reaction is typically initiated by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromotridecane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Pentanal:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve pentanal in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the pentanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.[10]

-

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic peaks for a secondary alcohol.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.[9][11][12]

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the stretching of the C-H bonds in the alkyl chain.

-

C-O Stretch: A strong absorption in the 1150-1075 cm⁻¹ region, characteristic of a secondary alcohol C-O bond.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

A multiplet around 3.6 ppm corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH).

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent.

-

A complex series of multiplets between 1.2 and 1.6 ppm for the methylene protons of the long alkyl chains.

-

A triplet around 0.9 ppm for the terminal methyl groups.

-

-

¹³C NMR:

-

A signal in the range of 70-75 ppm for the carbon attached to the hydroxyl group (C5).

-

A series of signals between 14 and 40 ppm for the other carbons in the alkyl chains.

-

A signal around 14 ppm for the terminal methyl carbons.

-

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show characteristic fragmentation patterns for a secondary alcohol.

-

Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z 270.[1][8][13]

-

Alpha-Cleavage: The most significant fragmentation will be the cleavage of the C-C bonds adjacent to the hydroxyl-bearing carbon. This would result in major fragment ions at:

-

m/z = 87 (cleavage of the C5-C6 bond, loss of a C₁₂H₂₅ radical)

-

m/z = 213 (cleavage of the C4-C5 bond, loss of a C₄H₉ radical)

-

-

Dehydration: A peak corresponding to the loss of a water molecule (M-18) at m/z 252.[13]

A GC-MS analysis of a carotenoid extract of H. pluvialis identified a peak corresponding to this compound, confirming its presence in natural sources.[14]

Chromatographic Analysis

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for separating it from reaction byproducts or other components in a mixture.

Applications in Research and Drug Development

Long-chain fatty alcohols, including this compound, have a variety of applications in the pharmaceutical and cosmetic industries due to their unique properties.

-

Emulsifiers and Stabilizers: The amphiphilic nature of this compound makes it an effective emulsifier and stabilizer in creams, lotions, and ointments.[3][5] It can help to create stable formulations by reducing the interfacial tension between oil and water phases. The combination of fatty alcohols with surfactants can lead to the formation of lamellar gel networks, which are used to create creamy textures in cosmetic and pharmaceutical products.[15]

-

Excipients in Drug Formulations: In solid dosage forms, octadecanol can act as a lubricant and binder in tablet manufacturing.[6] Its waxy nature can aid in the smooth processing of powders and the formation of robust tablets.

-

Drug Delivery Systems: The lipophilic character of this compound makes it a candidate for use in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can enhance the solubility and bioavailability of poorly water-soluble drugs. The synthesis of 1-octadecanol-modified polyurethane hydrogels has been explored for vaginal drug delivery.[16]

-

Intermediate in Chemical Synthesis: this compound can serve as a starting material or intermediate for the synthesis of other valuable organic molecules, including surfactants and esters with specific properties.[3]

Conclusion

This compound is a secondary fatty alcohol with a well-defined molecular structure and distinct physicochemical properties. Its synthesis can be reliably achieved through established organic chemistry methodologies such as the Grignard reaction. The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. While its applications are still being explored, its properties suggest significant potential in the formulation of cosmetics, as a pharmaceutical excipient, and in the development of advanced drug delivery systems. Further research into the specific biological activities and formulation advantages of this compound is warranted to fully unlock its potential in drug development and other scientific disciplines.

References

- 1. m.youtube.com [m.youtube.com]

- 2. GCMS Section 6.10 [people.whitman.edu]

- 3. benchchem.com [benchchem.com]

- 4. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. DE102005040742B4 - Process for the purification of long-chain fatty alcohols - Google Patents [patents.google.com]

- 8. whitman.edu [whitman.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. US2913501A - Chromatographic purification of higher fatty alcohols - Google Patents [patents.google.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions [frontiersin.org]

- 16. stearyl alcohol, 112-92-5 [thegoodscentscompany.com]

Biological significance of 5-Octadecanol in membranes

An In-Depth Technical Guide to the Biological Significance of 5-Octadecanol in Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain fatty alcohols are crucial modulators of cellular membrane structure and function. While extensive research exists for generic saturated and unsaturated fatty alcohols, the specific roles of branched-chain isomers like this compound remain a nascent field of inquiry. This guide synthesizes the foundational principles of fatty alcohol-membrane interactions to build a framework for investigating the biological significance of this compound. We present its putative effects on membrane biophysical properties, potential influence on integral membrane protein function, and detailed, field-proven methodologies for its empirical study. This document serves as a comprehensive resource for researchers aiming to explore the unique properties of branched-chain lipids and their potential as novel modulators of cellular function and therapeutic targets.

Introduction: Beyond the Canonical Lipids

Cellular membranes are complex, dynamic assemblies of lipids and proteins, where glycerophospholipids, sphingolipids, and sterols have long been the central focus of study.[1][2][3] However, a diverse array of other lipidic molecules, including long-chain fatty alcohols, exists within this milieu, exerting profound effects on the physicochemical properties of the bilayer and the function of embedded proteins.[4][5][6] These alcohols, characterized by a polar hydroxyl head group and a long hydrophobic acyl chain, act as amphiphiles that intercalate into the lipid bilayer, thereby altering its fundamental characteristics.[7][8]

The biological efficacy of alcohols often displays a "cutoff effect," where potency increases with chain length up to a certain point, after which it may level off or even reverse.[7][9] While short-chain alcohols like ethanol are known to increase membrane fluidity and permeability, longer-chain alcohols can have more complex, chain-length-dependent effects, including ordering or disordering effects on acyl chains.[6][10]

This compound, a C18 saturated fatty alcohol with a hydroxyl group at the 5th carbon position, presents a unique structural motif. Unlike terminal alcohols (n-alkanols), the internal position of its hydroxyl group is predicted to alter its orientation and depth of insertion within the bilayer, leading to distinct biophysical consequences compared to its linear isomer, 1-octadecanol. This guide provides the theoretical basis and practical methodologies to investigate these consequences.

Physicochemical Properties and Predicted Membrane Interaction of this compound

The defining feature of this compound is its secondary alcohol structure. This positions the polar hydroxyl group away from the terminal end of the acyl chain, creating a kinked or branched amphiphile. This structure is anticipated to govern its interaction with the lipid bilayer in several key ways:

-

Intercalation Depth: The hydroxyl group will likely anchor the molecule within the interfacial region of the membrane, near the phospholipid headgroups and glycerol backbones. The shorter 4-carbon chain will extend towards the aqueous phase, while the longer 13-carbon chain will penetrate deep into the hydrophobic core.

-

Disruption of Acyl Chain Packing: Unlike linear alcohols that can align with phospholipid acyl chains, the branched nature of this compound is expected to introduce steric hindrance, disrupting the ordered packing of neighboring saturated lipids. This could lead to an increase in the average area per lipid.

-

Modulation of Membrane Fluidity: By disrupting acyl chain packing, this compound is hypothesized to increase membrane fluidity, particularly in more rigid, gel-phase or liquid-ordered domains.[6] This effect is in contrast to some long-chain linear alcohols that can order the membrane.[10]

Diagram: Predicted Orientation of this compound in a Phospholipid Bilayer

Caption: Predicted orientation of this compound within a phospholipid bilayer.

Putative Effects on Membrane Function and Signaling

Changes in the biophysical properties of a membrane have direct consequences for cellular processes. The function of integral membrane proteins, which constitute ~30% of the mammalian proteome, is intimately linked to the state of their surrounding lipid environment.[11][12]

Alteration of Membrane Protein Function

The lipid bilayer can regulate membrane protein function through specific lipid-protein interactions or by modulating bulk membrane properties like thickness, curvature, and lateral pressure.[11][13][14] By increasing local disorder and fluidity, this compound could:

-

Modulate Enzyme and Transporter Activity: Conformational changes required for the catalytic cycle of many membrane proteins are sensitive to the fluidity and pressure profile of the bilayer.[14] Increased fluidity may enhance the activity of some proteins while inhibiting others.

-

Influence Ion Channel Gating: The gating kinetics of ion channels can be regulated by the mechanical properties of the surrounding membrane.[14] Alterations in lipid packing induced by this compound could shift the equilibrium between open and closed states.

-

Disrupt Lipid Rafts: By disordering tightly packed lipid domains, this compound may disrupt the integrity of lipid rafts. These microdomains are critical for concentrating signaling proteins and receptors, so their disruption could significantly alter cellular signaling cascades.[1]

Impact on Membrane Permeability

An increase in membrane fluidity and packing defects is often correlated with increased permeability to water and small solutes.[15] The presence of this compound could therefore lead to a "leaky" membrane, which may have implications for maintaining ion gradients and cellular homeostasis.[6]

Diagram: Hypothetical Modulation of a Signaling Pathway

Caption: this compound may alter signaling by modulating receptor dynamics.

Methodologies for Studying this compound in Membranes

To empirically validate the hypothesized effects of this compound, a combination of biophysical assays using model membranes and cell-based studies is required. Here, we provide detailed, self-validating protocols for foundational experiments.

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) with this compound

Causality: LUVs are a robust model system that mimics the basic structure of a cell membrane.[16] The extrusion method produces vesicles of a defined size, which is critical for reproducible biophysical measurements.[17][18][19][20] This protocol describes the incorporation of this compound into LUVs for subsequent analysis.

Materials:

-

Primary phospholipid (e.g., DOPC or POPC in chloroform)

-

This compound

-

Chloroform

-

Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Mini-extruder apparatus (e.g., Avanti Lipids)

-

Polycarbonate membranes (100 nm pore size)

-

Gas-tight syringes

-

Round-bottom flask, rotary evaporator, nitrogen gas stream

Methodology:

-

Lipid Film Preparation: a. In a glass vial, co-dissolve the primary phospholipid and this compound in chloroform at the desired molar ratio (e.g., 95:5, 90:10). A control sample with 100% phospholipid must be prepared in parallel. b. Transfer the lipid solution to a round-bottom flask. c. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. d. Further dry the film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual chloroform.

-

Hydration: a. Add the hydration buffer to the flask. The volume should yield a final lipid concentration of 10-20 mg/mL. b. Hydrate the lipid film for at least 1 hour above the phase transition temperature (Tc) of the primary lipid.[19] Vortexing intermittently helps to form multilamellar vesicles (MLVs). c. For increased entrapment efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.[18]

-

Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.[19] b. Heat the extruder block to a temperature above the lipid's Tc.[17] c. Load the MLV suspension into one of the gas-tight syringes. d. Place the assembled extruder into the heating block and allow it to equilibrate for 5-10 minutes.[17] e. Gently push the suspension through the membrane into the opposing syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of LUVs.[19] f. The resulting translucent solution contains LUVs of approximately 100 nm diameter. Store at 4°C.

Diagram: LUV Preparation and Analysis Workflow

Caption: Experimental workflow for LUV preparation and subsequent analysis.

Protocol 2: Assessing Membrane Fluidity with Laurdan GP Spectroscopy

Causality: Laurdan is an environment-sensitive fluorescent probe that reports on the polarity of its environment, which is directly related to water penetration into the bilayer and, by extension, membrane fluidity.[21][22][23] In more fluid, disordered membranes, water penetration is higher, causing a red-shift in Laurdan's emission spectrum. This shift is quantified by the Generalized Polarization (GP) value.[24]

Materials:

-

LUVs (control and this compound-containing) from Protocol 1

-

Laurdan stock solution (e.g., 1 mM in ethanol)

-

Spectrofluorometer with polarization filters and temperature control

Methodology:

-

Probe Labeling: a. Dilute the LUV suspension to a final lipid concentration of 0.1-0.5 mM in the hydration buffer. b. Add Laurdan stock solution to the LUV suspension to achieve a final lipid-to-probe molar ratio of 200:1 to 500:1. c. Incubate the mixture in the dark at room temperature for 30-60 minutes.

-

Fluorescence Measurement: a. Set the spectrofluorometer's excitation wavelength to 350 nm.[21] b. Record the emission intensity at two wavelengths: 440 nm (characteristic of the ordered/gel phase) and 500 nm (characteristic of the disordered/fluid phase).[21] c. Perform measurements across a range of temperatures (e.g., 10°C to 50°C) to observe any shifts in the phase transition temperature. Ensure temperature equilibration at each step.

-

Data Analysis: a. For each sample and temperature point, calculate the Generalized Polarization (GP) using the following formula: GP = (I₄₄₀ - I₅₀₀) / (I₄₄₀ + I₅₀₀) [24] b. A lower GP value indicates higher membrane fluidity. c. Plot GP as a function of temperature. Compare the plots for control LUVs and those containing this compound. A leftward shift in the phase transition curve for the this compound sample would be strong evidence of a fluidizing effect.

Self-Validation: The control LUVs provide the baseline GP value. A statistically significant decrease in GP in the presence of this compound validates its fluidizing effect. The temperature ramp allows for the determination of changes in phase behavior, a key biophysical parameter.

Table 1: Hypothetical Laurdan GP Data for POPC LUVs at 25°C

| Sample Composition (molar ratio) | Emission Intensity at 440 nm (I₄₄₀) | Emission Intensity at 500 nm (I₅₀₀) | Calculated GP Value | Interpretation |

| 100% POPC (Control) | 1.0 | 0.4 | +0.429 | Baseline Fluidity |

| 95% POPC : 5% this compound | 0.8 | 0.5 | +0.231 | Increased Fluidity |

| 90% POPC : 10% this compound | 0.7 | 0.7 | 0.000 | Markedly Increased Fluidity |

Implications for Drug Development

The ability to modulate membrane properties presents a compelling avenue for therapeutic intervention. Many diseases, including certain cancers and neurodegenerative disorders, are associated with altered membrane lipid composition and fluidity.[3]

-

Adjuvants for Drug Delivery: By increasing membrane fluidity and permeability, this compound or similar molecules could be explored as permeation enhancers to improve the delivery of drugs across biological barriers like the skin or the blood-brain barrier.

-

Modulation of Pathological Signaling: If a disease is driven by the hyperactivity of a receptor that is sequestered in lipid rafts, a molecule like this compound that disrupts these domains could serve as a novel therapeutic agent to downregulate that pathway.

-

Antimicrobial Agents: Bacterial membranes are a key target for antibiotics. Compounds that excessively fluidize or disrupt the bacterial membrane can lead to cell lysis and death.[22][23]

Conclusion and Future Directions

While direct evidence for the biological role of this compound is currently sparse, the established principles of fatty alcohol-lipid interactions provide a strong foundation for its investigation. Its unique branched structure suggests it is a potent modulator of membrane biophysics, likely acting as a fluidizer that disrupts lipid packing. The methodologies outlined in this guide provide a clear path for researchers to systematically characterize its effects on model membranes and to begin exploring its influence on complex cellular processes. Future research should focus on reconstituting specific membrane proteins into this compound-containing vesicles to directly measure functional changes and on employing advanced imaging techniques in live cells to visualize its impact on membrane organization and protein dynamics in a native environment.

References

-

Avanti Polar Lipids, Inc. Preparing Large, Unilamellar Vesicles by Extrusion (LUVET). Available from: [Link]

-

Hope, M. J., et al. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential. Biochimica et Biophysica Acta (BBA) - Biomembranes, 812(1), 55-65. Available from: [Link]

-

Nayar, R., Hope, M. J., & Cullis, P. R. (1989). Generation of large unilamellar vesicles from long-chain saturated phosphatidylcholines by extrusion technique. Biochimica et Biophysica Acta (BBA) - Biomembranes, 986(2), 200-206. Available from: [Link]

-

Bangham Lab (2017). Making Large Unilamellar Vesicles - LUV. YouTube. Available from: [Link]

-

Dombach, J. L., et al. (2021). Membrane fluidity assays with laurdan. Bio-protocol, 11(13), e4065. Available from: [Link]

-

Strahl, H., & Hamoen, L. W. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol, 8(20), e3041. Available from: [Link]

-

Cullis, P. R. (2008). Formation of Large Unilamellar Vesicles by Extrusion. Liposomes, Part A, 8, 127-132. Available from: [Link]

-

Clamp, A. G., et al. (1992). Determination of membrane fluidity: a comparison of biophysical methods. Biochemical Society Transactions, 20(4), 349S. Available from: [Link]

-

Strahl, H., & Hamoen, L. W. (2016). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Methods in Molecular Biology, 1520, 123-132. Available from: [Link]

-

Strahl, H., & Hamoen, L. W. (2016). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Springer Nature Experiments. Available from: [Link]

-

Gaus, K., et al. (2016). Determination of membrane fluidity: a comparison of biophysical methods. ResearchGate. Available from: [Link]

-

Barbotin, A., & Carballido-López, R. (2019). A method for the quantification of membrane fluidity in bacteria. MICALIS Institute. Available from: [Link]

-

Klymchenko, A. S., & Kreder, R. (2014). Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes. Biophysical Journal, 107(4), 747-749. Available from: [Link]

-

Shi, Z., et al. (2018). Measuring plasma membrane fluidity using confocal microscopy. Nature Protocols, 13(7), 1598-1610. Available from: [Link]

-

Reina, F., et al. (2024). High-throughput analysis of membrane fluidity unveils a hidden dimension in immune cell states. bioRxiv. Available from: [Link]

-

Ingólfsson, H. I., et al. (2011). Alcohol's Effects on Lipid Bilayer Properties. Biophysical Journal, 101(7), 1641-1649. Available from: [Link]

-

Weber, F. J., & de Bont, J. A. (1996). Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea. Applied and Environmental Microbiology, 62(10), 3471-3475. Available from: [Link]

-

Newton, J. M., & Johnson, D. A. (1988). Dietary fatty acids and alcohol: effects on cellular membranes. Alcohol, 5(4), 283-288. Available from: [Link]

-

Ingram, L. O. (1976). Adaptation of membrane lipids to alcohols. Journal of Bacteriology, 125(2), 670-678. Available from: [Link]

-

Huffer, S., et al. (2011). Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea. Applied and Environmental Microbiology, 77(18), 6400-6408. Available from: [Link]

-

Meléndez, A. E., & Covarrubias, M. (2013). Drunken Membranes: Short-Chain Alcohols Alter Fusion of Liposomes to Planar Lipid Bilayers. Biophysical Journal, 104(2), 29a. Available from: [Link]

-

Nagle, J. F., & Tristram-Nagle, S. (2016). Alcohol Interactions with Lipid Bilayers. ResearchGate. Available from: [Link]

-

Ingram, L. O. (1976). Adaptation of membrane lipids to alcohols. ResearchGate. Available from: [Link]

-

Ingólfsson, H. I., & Andersen, O. S. (2011). Alcohol's effects on lipid bilayer properties. Semantic Scholar. Available from: [Link]

-

Lyman, E., & Levental, I. (2022). Regulation of membrane protein structure and function by their lipid nano-environment. Nature Reviews Molecular Cell Biology, 23, 831-846. Available from: [Link]

-

Coffman, R. E. (2023). The Effect of Alcohol on Lipid Membrane-Membrane Fusion and SNARE Proteins. BYU ScholarsArchive. Available from: [Link]

-

Thewalt, J. L., & Cushley, R. J. (1987). The Interaction of N-Alkanols With Lipid Bilayer Membranes: A 2H-NMR Study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 905(2), 329-338. Available from: [Link]

-

Bankaitis, V. A., & Semenkovich, C. F. (2022). Editorial: Effects of Membrane Lipids on Protein Function. Frontiers in Cell and Developmental Biology, 10, 893333. Available from: [Link]

-

Otzen, D. E., & Andersen, K. K. (2007). Alternative membrane protein conformations in alcohols. Biochemistry, 46(16), 4764-4775. Available from: [Link]

-

Ingólfsson, H. I., & Andersen, O. S. (2011). Alcohol's Effects on Lipid Bilayer Properties. ResearchGate. Available from: [Link]

-

Dufourc, E. J. (2008). Sterols and membrane dynamics. Journal of Chemical Biology, 1(1-4), 63-77. Available from: [Link]

-

Corey, R. A., & Stansfeld, P. J. (2022). Insights into the Role of Membrane Lipids in the Structure, Function and Regulation of Integral Membrane Proteins. International Journal of Molecular Sciences, 23(19), 11846. Available from: [Link]

-

Levental, I., & Lyman, E. (2023). Regulation of membrane protein structure and function by their paralipidomes. Molecular Biology of the Cell, 34(2), pe2. Available from: [Link]

-

Deplazes, E., et al. (2021). Phenolic compounds alter the ion permeability of phospholipid bilayers via specific lipid interactions. Physical Chemistry Chemical Physics, 23(3), 1859-1869. Available from: [Link]

-

Casares, D., Escribá, P. V., & Rosselló, C. A. (2019). Membrane Lipid Composition: Effect on Membrane and Organelle Structure, Function and Compartmentalization and Therapeutic Avenues. International Journal of Molecular Sciences, 20(9), 2167. Available from: [Link]

-